Dihydrofluocinolone acetonide
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Overview
Description
Dihydrofluocinolone acetonide is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions at specific positions in the steroid nucleus, which significantly enhance its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofluocinolone acetonide involves several steps, starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin. These raw materials are converted to intermediate compounds like 11α-hydrocortison or 16,17α-epoxy-11-hydroxyprogesterone. The fluorination steps are crucial, with 6α-fluorination being highly substrate-dependent and achieving high stereoselectivity . The final product is obtained through a series of reactions, including bio-fermentation and chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bio-fermentation processes followed by chemical synthesis. The use of aqueous HF solution for fluorination steps is preferred over HF gas due to safety and efficiency considerations .
Chemical Reactions Analysis
Types of Reactions
Dihydrofluocinolone acetonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine atoms at specific positions in the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like aqueous HF solution .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of hydrocortisone, with enhanced anti-inflammatory properties .
Scientific Research Applications
Dihydrofluocinolone acetonide has a wide range of scientific research applications:
Mechanism of Action
Dihydrofluocinolone acetonide exerts its effects by inhibiting various inflammatory processes. It reduces edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . The molecular targets include glucocorticoid receptors, which mediate the anti-inflammatory and immunosuppressive effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone acetonide: A closely related compound with similar anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid used for its potent anti-inflammatory effects.
Triamcinolone acetonide: A corticosteroid with similar applications in dermatology and ophthalmology.
Uniqueness
Dihydrofluocinolone acetonide is unique due to its specific fluorine substitutions, which significantly enhance its activity compared to other corticosteroids. Its high lipophilicity allows for better penetration and sustained effects in target tissues .
Properties
CAS No. |
1178-54-7 |
---|---|
Molecular Formula |
C24H32F2O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h7,13-14,16-17,19,27,29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
UIOSOCGVAAMZQW-VSXGLTOVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Origin of Product |
United States |
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